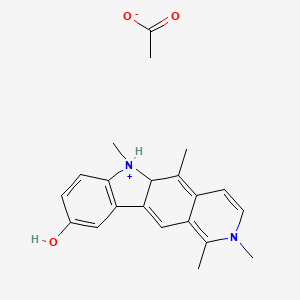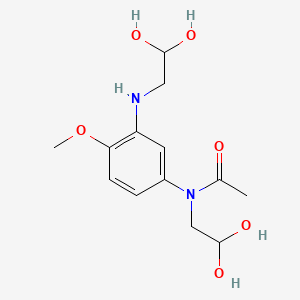
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide likely involves multiple steps, including the formation of the acetamide group and the introduction of dihydroxyethyl and methoxy groups. A possible synthetic route could involve:
Formation of the acetamide group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of dihydroxyethyl groups: This step may involve the reaction of the intermediate compound with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous reactors. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may include other acetamide derivatives with hydroxyl, amino, and methoxy groups. These compounds could have similar chemical properties but may differ in their specific applications or biological activities. Examples of similar compounds include:
- N-(Dihydroxyethyl)-N-(4-methoxyphenyl)acetamide
- N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
Conclusion
This compound is a complex organic compound with potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s unique structure and functional groups make it an interesting subject for scientific research and industrial applications.
Propriétés
Numéro CAS |
71617-27-1 |
|---|---|
Formule moléculaire |
C13H20N2O6 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
N-(2,2-dihydroxyethyl)-N-[3-(2,2-dihydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O6/c1-8(16)15(7-13(19)20)9-3-4-11(21-2)10(5-9)14-6-12(17)18/h3-5,12-14,17-20H,6-7H2,1-2H3 |
Clé InChI |
JYIGKMVRDSMPFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(O)O)C1=CC(=C(C=C1)OC)NCC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


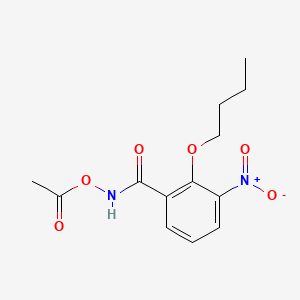

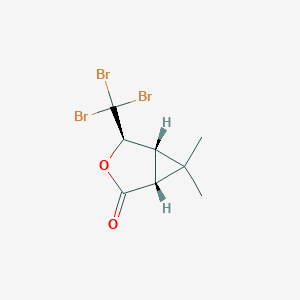

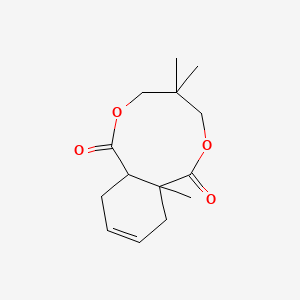
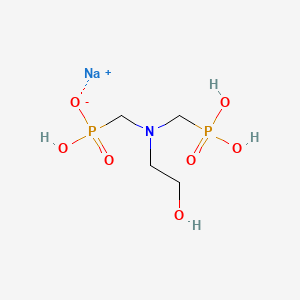
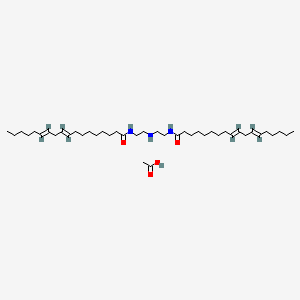

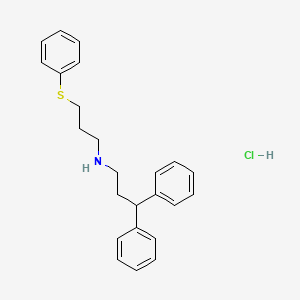

![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
